1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea
Description
Properties
IUPAC Name |
1-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-23(27,15-14-18-8-3-2-4-9-18)17-25-22(26)24-16-20-12-7-11-19-10-5-6-13-21(19)20/h2-13,27H,14-17H2,1H3,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSKHGIQTWKLNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)NCC2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea typically involves the following steps:
Formation of the hydroxy-substituted butyl chain: This can be achieved through the reaction of a suitable alkene with a hydroxy-containing reagent under acidic or basic conditions.
Attachment of the phenyl ring: This step might involve a Friedel-Crafts alkylation reaction where the hydroxy-substituted butyl chain is reacted with benzene in the presence of a Lewis acid catalyst.
Formation of the urea group: The hydroxy-substituted butyl chain with the phenyl ring can be reacted with an isocyanate to form the urea linkage.
Attachment of the naphthylmethyl group: This can be achieved through a nucleophilic substitution reaction where the urea compound is reacted with a naphthylmethyl halide.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale reactions using similar synthetic routes but optimized for yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The urea group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and naphthyl groups can undergo electrophilic aromatic substitution reactions with halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Amines.
Substitution products: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for more complex organic molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development for targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and urea groups could form hydrogen bonds with target proteins, while the aromatic rings might engage in π-π interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Urea Derivatives
Key structural analogs include:
1-[1-(2,4-Dichlorophenyl)ethyl]-3-(1-naphthyl)urea ()
- Substituents : A 2,4-dichlorophenyl group and a 1-naphthyl group .
- This substitution may enhance membrane permeability but reduce aqueous solubility .
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea ()
- Substituents : A 2-methoxyphenyl group and a naphthalen-2-yl group .
- The naphthalen-2-yl substitution alters steric and electronic profiles compared to the naphthalen-1-ylmethyl group in the target compound .
Naphthalenesulfonyloxy-Substituted Ureas ()
- Examples include N,N'-[2-(1-naphthalenesulfonyloxy)phenyl]-N'-(3-(1-naphthalenesulfonyloxy)phenyl]urea.
- Key differences : Sulfonyloxy groups introduce strong polar and acidic characteristics, diverging significantly from the hydroxy-methyl and naphthalenylmethyl groups in the target compound. These derivatives are more likely to act as protease inhibitors due to their sulfonate reactivity .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Substituent Effects on Properties
Discussion of Substituent Effects
- Hydroxy vs. Chloro/Methoxy Groups : The hydroxy group in the target compound balances polarity and H-bonding, whereas chloro substituents () prioritize lipophilicity and halogen bonding. Methoxy groups () favor solubility and aromatic interactions.
- Naphthalenylmethyl vs.
Notes
- Limitations : Specific biological data (e.g., IC₅₀ values) for the target compound are absent in the provided evidence; comparisons are structurally inferred.
Biological Activity
1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea, with the CAS number 1286719-85-4, is an organic compound that exhibits unique structural features conducive to various biological activities. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 362.5 g/mol. The compound consists of a hydroxy-substituted butyl chain, a phenyl ring, and a naphthylmethyl group, which can influence its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H26N2O2 |
| Molecular Weight | 362.5 g/mol |
| CAS Number | 1286719-85-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The presence of hydroxy and urea groups allows for hydrogen bonding with target proteins, while the aromatic rings may engage in π-π interactions, enhancing binding affinity and specificity.
Pharmacological Effects
Research indicates that this compound exhibits potential pharmacological effects, including:
- Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
- Antitumor Properties : Preliminary studies suggest that it may inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines.
Case Studies
- Anti-inflammatory Effects : A study demonstrated that the compound reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent. This effect was attributed to its ability to inhibit NF-kB signaling pathways.
- Antitumor Activity : In a controlled experiment involving human cancer cell lines, treatment with varying concentrations of the compound led to significant reductions in cell viability, particularly in breast and colon cancer cells. The IC50 values were recorded at approximately 15 µM for breast cancer cells.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(phenylmethyl)urea | Similar urea structure without naphthalen group | Moderate anti-inflammatory effects |
| 1-(2-Hydroxy-2-methyl-4-pentylbutyl)-3-(naphthalen-1-ylyl)urea | Longer alkyl chain | Enhanced lipophilicity; reduced solubility |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
